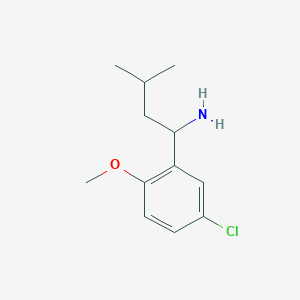

1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO/c1-8(2)6-11(14)10-7-9(13)4-5-12(10)15-3/h4-5,7-8,11H,6,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBXDOZDXCKDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C=CC(=C1)Cl)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine, a synthetic compound, has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃ClN |

| Molecular Weight | 185.66 g/mol |

| IUPAC Name | This compound |

| InChI Key | KZVJXKQZLQGYTO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NCC1=C(C=C(C=C1)Cl)OCC |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and methoxy groups allows for enhanced binding affinity through hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets. This modulation can lead to either inhibition or activation depending on the biological context.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives within this chemical class demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The structure-activity relationship (SAR) suggests that halogen substitutions enhance antibacterial efficacy, making these compounds potential candidates for developing new antibiotics .

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. Notably, some derivatives have shown selective cytotoxicity against tumorigenic cells while sparing non-tumorigenic cells. This selectivity is crucial for developing therapeutics with fewer side effects. For example, certain analogs demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

- Antibacterial Efficacy : A study investigated a series of compounds with similar structures against gram-positive bacteria and mycobacteria. The results indicated that certain derivatives exhibited submicromolar activity against resistant strains like MRSA, suggesting a promising avenue for antibiotic development .

- Cytotoxic Evaluation : Another research effort focused on the cytotoxic profiles of various analogs on human cell lines. The findings revealed that some compounds had minimal cytotoxic effects while maintaining significant anti-proliferative activity against cancer cells, highlighting their therapeutic potential .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Research has indicated that derivatives of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, studies have demonstrated that compounds with similar structural motifs can inhibit the proliferation of cancer cells, particularly in models of breast and colorectal cancers .

2. Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. In vitro studies suggest it possesses activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Neuropharmacological Effects

There is emerging evidence that this compound may influence neurological pathways. Preliminary studies suggest it could modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurodegenerative diseases or mood disorders. However, further research is needed to elucidate its mechanisms and efficacy in this area .

Table 1: Synthesis Overview

| Step | Reagents Used | Conditions | Yield |

|---|---|---|---|

| 1 | 5-Chloro-2-methoxyphenyl ethanone, formic acid | Heated at 170°C for 20 hours | 40% |

| 2 | Reaction with HCl and extraction with dichloromethane | Reflux conditions | Final purification |

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving female BALB/c mice inoculated with Leishmania donovani, treatment with the compound resulted in a significant reduction in parasite load compared to control groups. The study highlighted its potential as an effective treatment option for leishmaniasis, showcasing its dual role as an anticancer and antiparasitic agent .

Case Study 2: Antimicrobial Screening

A screening campaign evaluated the antimicrobial activity of various analogues of the compound against MRSA. Results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting strong antimicrobial potential without cytotoxic effects on human cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.